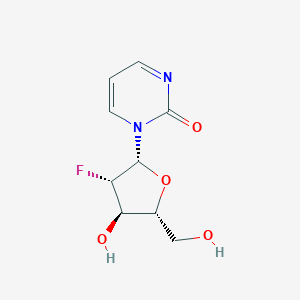

2'-Arafluorozebularine

Overview

Description

2'-Arafluorozebularine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral properties, particularly against Hepatitis B .

Preparation Methods

The synthesis of 2'-Arafluorozebularine typically involves the following steps:

Starting Material: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.

Glycosylation: This compound undergoes glycosylation with a suitable pyrimidine base to form the nucleoside analog.

Deprotection: The benzoyl protecting groups are removed under acidic or basic conditions to yield the final product.

Chemical Reactions Analysis

2'-Arafluorozebularine undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2'-Arafluorozebularine is unique due to its fluorine substitution, which enhances its antiviral activity . Similar compounds include:

2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: A structurally related compound with similar biological activities.

Biological Activity

2'-Arafluorozebularine is a synthetic nucleoside analog that has garnered interest for its potential antiviral properties, particularly against Hepatitis B. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to naturally occurring nucleosides and is synthesized through a series of chemical reactions starting from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose. The synthesis typically involves glycosylation with a suitable pyrimidine base followed by deprotection to yield the final product.

The primary mechanism of action for this compound involves its incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively inhibiting viral replication processes. Studies have shown that this compound can disrupt the life cycle of viruses by preventing the synthesis of essential viral components .

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity against Hepatitis B virus (HBV). In vitro studies demonstrate that it can reduce viral load in infected cells, showing promise as a therapeutic agent for HBV infection. The compound's effectiveness is attributed to its ability to mimic natural nucleosides, allowing it to be incorporated into the viral genome .

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity. It demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antiviral Efficacy : A study published in Biophysical Reports reported that this compound significantly inhibited HBV replication in vitro, with a dose-dependent response observed in treated cell lines. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiviral activity .

- Antibacterial Assessment : In another study focused on antibacterial properties, this compound was tested against multiple strains of bacteria. The results showed inhibition zones ranging from 19 mm to 30 mm depending on the bacterial strain tested, suggesting a broad spectrum of antibacterial activity .

- Mechanistic Insights : Further investigations into the mechanistic aspects revealed that treatment with this compound led to alterations in cell morphology and viability in bacterial cultures, reinforcing its potential as both an antiviral and antibacterial agent .

Data Summary

| Biological Activity | Efficacy | MIC (µg/mL) | IC50 (µM) | Inhibition Zone (mm) |

|---|---|---|---|---|

| Antiviral (HBV) | High | N/A | ~0.5 | N/A |

| Antibacterial | Moderate | 40-50 | N/A | 19-30 |

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIKHPATWLOZFO-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929510 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136675-88-2 | |

| Record name | 2'-Arafluorozebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136675882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.